
2-Amino-5-bromobenzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-bromobenzoic acid hydrochloride is an organic compound with the molecular formula C7H6BrNO2·HCl. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an amino group and a bromine atom, respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-5-bromobenzoic acid hydrochloride can be synthesized through the bromination of 2-aminobenzoic acid. The process involves the addition of bromine to a solution of 2-aminobenzoic acid in glacial acetic acid at a controlled temperature. The reaction mixture is then stirred, and the product is isolated by filtration and purification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-bromobenzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, such as nitro or hydroxyl derivatives.
Applications De Recherche Scientifique
2-Amino-5-bromobenzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of hepatitis C virus NS5b RNA polymerase inhibitors.
Industry: The compound is used in the production of dyes and as an analytical reagent for the determination of metals such as cobalt, copper, nickel, and zinc
Mécanisme D'action
The mechanism of action of 2-amino-5-bromobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and bromine atom on the benzene ring allow the compound to participate in various biochemical pathways. For example, in the development of enzyme inhibitors, the compound binds to the active site of the enzyme, blocking its activity and thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-bromobenzoic acid
- 2-Amino-5-chlorobenzoic acid
- 2-Amino-5-methylbenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 3-Amino-5-bromobenzoic acid
Uniqueness
2-Amino-5-bromobenzoic acid hydrochloride is unique due to the specific positioning of the amino group and bromine atom on the benzene ring. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various applications such as the synthesis of enzyme inhibitors and the determination of metals .
Propriétés
Formule moléculaire |
C7H7BrClNO2 |
|---|---|
Poids moléculaire |
252.49 g/mol |
Nom IUPAC |
2-amino-5-bromobenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H6BrNO2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,9H2,(H,10,11);1H |
Clé InChI |
STMPMRCXTLGTNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)

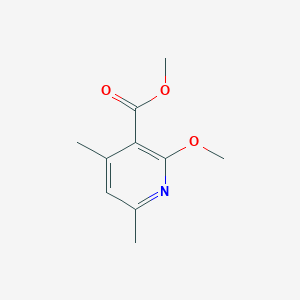
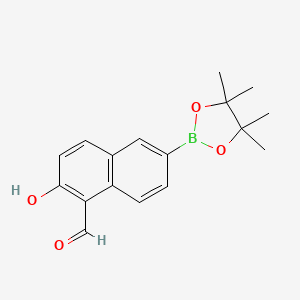


![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
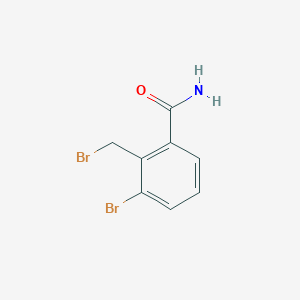
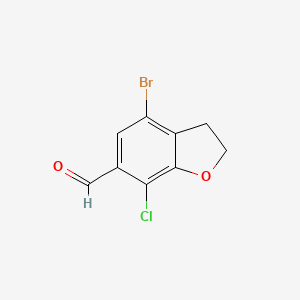
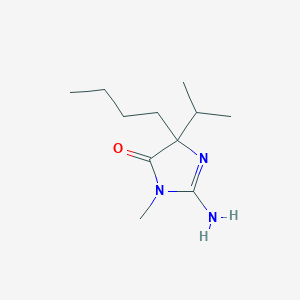
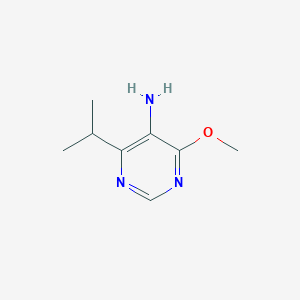

![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)

